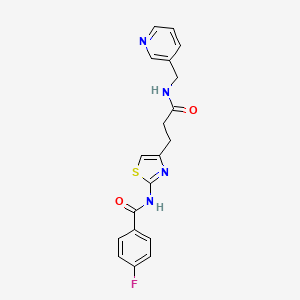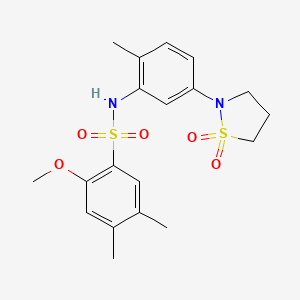![molecular formula C13H10ClF B2613334 1-[Chloro(phenyl)methyl]-2-fluorobenzene CAS No. 65214-74-6](/img/structure/B2613334.png)
1-[Chloro(phenyl)methyl]-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(phenyl)methyl]-2-fluorobenzene is a chemical compound with the CAS Number: 65214-74-6 . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Molecular Structure Analysis
The molecular weight of 1-[Chloro(phenyl)methyl]-2-fluorobenzene is 220.67 . The InChI code is 1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H .Chemical Reactions Analysis
While specific chemical reactions involving 1-[Chloro(phenyl)methyl]-2-fluorobenzene are not detailed in the search results, it’s known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-attracting groups .Applications De Recherche Scientifique
Fluorogenic Reagents for α-Dicarbonyl Compounds
1,2-Diamino-4,5-methylenedioxybenzene demonstrates significant potential as a fluorogenic reagent for α-dicarbonyl compounds, showcasing excellent reactivity, selectivity, and sensitivity. This reagent reacts with α-dicarbonyl compounds in dilute hydrochloric acid, producing intensely fluorescent products in neutral and alkaline media. Such reagents are crucial for sensitive detection methods in analytical chemistry, particularly for separating α-dicarbonyl derivatives via reversed-phase high-performance liquid chromatography (HPLC) (Hara et al., 1988).
Interaction with Organometallic Compounds
Research on the decamethyl titanocene cation has revealed its reactivity towards fluorobenzene, forming eta1-fluorobenzene adducts. This interaction underlines the potential of 1-[Chloro(phenyl)methyl]-2-fluorobenzene in forming complexes with metal centers, which is significant for understanding the reactivity of fluorinated compounds with transition metals. Such studies are essential for advancing organometallic chemistry and its applications in catalysis and material science (Bouwkamp et al., 2002).
Effects of Chromophore Aggregation and Planarization
Investigations into the photophysics of 1,4-diethynyl-2-fluorobenzene have shed light on the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s. This research offers valuable insights into how aggregation influences the photophysical properties of such compounds, critical for developing advanced materials for optoelectronic applications. Understanding the relationship between molecular structure, aggregation, and photophysical behavior is pivotal for designing materials with desired optical properties (Levitus et al., 2001).
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds are known to have diverse biological activities, suggesting that this compound could also have a wide range of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-[chloro(phenyl)methyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDFGWQHADEECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65214-74-6 |
Source


|
| Record name | 1-[chloro(phenyl)methyl]-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2613253.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2613254.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(4-bromophenyl)sulfonyl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2613261.png)
![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)
![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)
![2-(3-Methylphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2613267.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)


![3-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2613273.png)
